{[4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a phenylpiperazine moiety, and a propanedinitrile group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where a phenylpiperazine derivative is reacted with the pyrido[1,2-a]pyrimidine intermediate.
Addition of the propanedinitrile group: This final step can be accomplished through condensation reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar compounds to 2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE include other pyrido[1,2-a]pyrimidine derivatives and phenylpiperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity but may have different potency and selectivity profiles.
4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]aniline: This compound is used in proteomics research and has a different set of biological applications.
The uniqueness of 2-{[4-OXO-2-(4-PHENYLPIPERAZIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18N6O |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H18N6O/c23-15-17(16-24)14-19-21(25-20-8-4-5-9-28(20)22(19)29)27-12-10-26(11-13-27)18-6-2-1-3-7-18/h1-9,14H,10-13H2 |
InChI Key |
AIMLBXGHAUXQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C(C#N)C#N |
Origin of Product |
United States |
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